molecular formula C₂₂H₂₆ClFO₄ B1147457 21-Dehydro Clocortolone CAS No. 61744-29-4

21-Dehydro Clocortolone

Numéro de catalogue B1147457
Numéro CAS: 61744-29-4
Poids moléculaire: 408.89
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of corticosteroids like 21-Dehydro Clocortolone often involves complex chemical reactions that lead to the desired molecular structure. For example, a study detailed the synthesis of cortol and cortolone glucuronides, which are related compounds, through a series of chemical reactions starting from precursors like 20α-cortolone (Hosoda, Yokohama, & Nambara, 1984). This process involves reductions, acetylations, and the Koenigs-Knorr reaction to introduce glucuronyl residues.

Molecular Structure Analysis

Understanding the molecular structure of 21-Dehydro Clocortolone is crucial for assessing its pharmacological potential. For instance, studies using solid-state NMR measurement have provided insights into the structural characteristics of clocortolone pivalate, a closely related compound. These studies reveal unique molecular dynamics and structural features that contribute to the compound's penetration power through the skin and its reduced corticosteroid-related adverse effects (Dey, Gayen, & Ghosh, 2020).

Chemical Reactions and Properties

The chemical reactions and properties of 21-Dehydro Clocortolone are essential for its functionality as a corticosteroid. For example, interaction studies between 21-dehydroprednisolone, a similar compound, and amino acids under various conditions have demonstrated the formation of steroid-amino acid complexes. These reactions are influenced by the concentration of reactants, pH, temperature, and the presence of phosphates, leading to the formation of Schiff bases, 21-amino or 21-imino corticosteroid derivatives, and keto acids (Sunaga, Imamura, & Koide, 1970).

Physical Properties Analysis

The physical properties of 21-Dehydro Clocortolone, such as solubility, stability, and crystalline structure, play a significant role in its efficacy and application. Studies on related corticosteroids have employed techniques like gas chromatography for the analysis of C-20,21-dihydroxycorticosteroids as acetonides, providing valuable data on their physical characteristics (Bailey, 1967).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with biological molecules, define the therapeutic potential of 21-Dehydro Clocortolone. The detailed chemical analysis helps in understanding its metabolism, bioavailability, and mechanism of action within the body. For example, the biotransformation of cortisol to cortoic acids in humans has shed light on the metabolic pathways of corticosteroids, including potential intermediates like 21-Dehydrocortisol (Monder, Zumoff, Bradlow, & Hellman, 1975).

Applications De Recherche Scientifique

Structural Development and Formulation Characteristics

Clocortolone pivalate, a derivative of clocortolone, demonstrates significant potential in dermatological applications due to its unique chemical structure and high lipid solubility. This mid-potency topical corticosteroid, available as a 0.1% emollient cream, is approved for treating a variety of corticosteroid-responsive dermatoses. Its design enhances penetration through the stratum corneum, providing higher epidermal concentrations without increasing the potential for adverse effects. Clinical trials have underscored its efficacy and safety in treating atopic dermatitis, psoriasis vulgaris, contact dermatitis, and seborrheic dermatitis among others, highlighting its broad application in dermatology (J. D. Del Rosso & L. Kircik, 2012).

Pharmacotherapy of Congenital Adrenal Hyperplasia

While not directly related to "21-Dehydro Clocortolone," research on therapies for 21-hydroxylase deficiency congenital adrenal hyperplasia (21OHD-CAH) provides insights into managing hormone-related disorders. Treatments targeting the hypothalamo-pituitary-adrenal axis, including CRF1 receptor antagonists like Crinecerfont and Tildacerfont, have shown promise in reducing ACTH and androgen biomarkers. These therapies aim to control excess androgens with an adrenal replacement dose of glucocorticoid, highlighting the importance of precise hormone manipulation in treating endocrine disorders (A. Prete, R. Auchus, & R. Ross, 2021).

MicroRNA-21 in Cancer Therapy

The role of microRNA-21 (miR-21) in drug resistance across various cancers emphasizes the growing interest in microRNA-based therapies. MiR-21, acting as an oncomiR, is involved in processes like proliferation, differentiation, and apoptosis. Targeting miR-21 in cancer therapy may offer new avenues for reversing drug resistance, showcasing the potential of microRNAs in addressing complex diseases beyond traditional steroid-based treatments (L. Hong et al., 2013).

Neuroprotection in Motoneuron Disease

Research on the neuroprotective effects of steroids, including 21-aminosteroids, in the Wobbler mouse model of motoneuron disease highlights the potential of steroids in treating neurodegenerative disorders. These compounds, by modulating oxidative stress, astrocytosis, and enzyme activity, provide insights into the cellular mechanisms underlying neuroprotection. This suggests broader applications for steroids in mitigating neurodegeneration, offering hope for therapies in human motoneuron diseases like amyotrophic lateral sclerosis (ALS) (M. C. G. Deniselle, S. González, & A. D. De Nicola, 2001).

Safety And Hazards

Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . For safety data, please refer to the safety data sheet .

Propriétés

IUPAC Name

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18-19,28H,6,8-9H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXQZXLACNQJND-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

21-Dehydro Clocortolone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.